
2-Boc-aminothiazole-4-carboxylic acid
概述
描述
2-Boc-aminothiazole-4-carboxylic acid is a derivative of the thiazole family, which is known for its significant biological and chemical properties. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the amino group at the 2-position of the thiazole ring, and a carboxylic acid group at the 4-position. The thiazole ring is a five-membered heterocyclic structure containing both sulfur and nitrogen atoms, which contributes to its unique reactivity and biological activity.
作用机制
Target of Action
2-aminothiazole derivatives have been reported to exhibit promising therapeutic roles as antibacterial, antifungal, anti-hiv, antioxidant, antitumor, anthelmintic, anti-inflammatory, and analgesic agents .
Mode of Action
It’s known that 2-aminothiazole-4-carboxylic acids act as broad-spectrum metallo-β-lactamase (mbl) inhibitors by mimicking the anchor pharmacophore features of carbapenem hydrolysate binding .
Biochemical Pathways
It’s known that 2-aminothiazole derivatives can interact with various enzymes and receptors, influencing multiple biochemical pathways .
Result of Action
2-aminothiazole derivatives have been reported to show significant antibacterial and antifungal potential .
Action Environment
It’s known that factors such as temperature, ph, and the presence of other substances can affect the activity of similar compounds .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Boc-aminothiazole-4-carboxylic acid typically involves the reaction of thiourea with ethyl 2-bromopyruvate, followed by the introduction of the Boc protecting group. The reaction conditions generally include:
Reaction of Thiourea with Ethyl 2-Bromopyruvate: This step is carried out in an organic solvent such as ethanol, under reflux conditions, to form the thiazole ring.
Introduction of Boc Protecting Group: The amino group at the 2-position of the thiazole ring is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine, typically in an organic solvent such as dichloromethane.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields and purity, and employing continuous flow reactors for better control over reaction parameters.
化学反应分析
Types of Reactions
2-Boc-aminothiazole-4-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The Boc-protected amino group can participate in nucleophilic substitution reactions.
Deprotection Reactions: The Boc group can be removed under acidic conditions to yield the free amine.
Coupling Reactions: The carboxylic acid group can be activated and coupled with amines or alcohols to form amides or esters, respectively.
Common Reagents and Conditions
Substitution Reactions: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Deprotection Reactions: Trifluoroacetic acid (TFA) in dichloromethane.
Coupling Reactions: Carbodiimides like EDC or DCC, often with a catalyst like DMAP.
Major Products Formed
Substitution Reactions: Various substituted thiazole derivatives.
Deprotection Reactions: 2-aminothiazole-4-carboxylic acid.
Coupling Reactions: Amides and esters of 2-aminothiazole-4-carboxylic acid.
科学研究应用
2-Boc-aminothiazole-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Industry: Utilized in the development of new materials and pharmaceuticals.
相似化合物的比较
Similar Compounds
2-Aminothiazole-4-carboxylic acid: Lacks the Boc protecting group, making it more reactive but less stable.
2-Amino-6-methylbenzothiazole: Contains a benzene ring fused to the thiazole, altering its electronic properties and biological activity.
2-Amino-4-substituted thiazoles: Various substitutions at the 4-position can significantly change the compound’s reactivity and biological properties.
Uniqueness
2-Boc-aminothiazole-4-carboxylic acid is unique due to the presence of the Boc protecting group, which provides stability during synthetic procedures and can be selectively removed. This makes it a versatile intermediate in the synthesis of more complex molecules .
属性
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3-thiazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O4S/c1-9(2,3)15-8(14)11-7-10-5(4-16-7)6(12)13/h4H,1-3H3,(H,12,13)(H,10,11,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIWSRJPUYPNQJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=NC(=CS1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70363593 | |
| Record name | 2-[(tert-Butoxycarbonyl)amino]-1,3-thiazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70363593 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
83673-98-7 | |
| Record name | 2-[(tert-Butoxycarbonyl)amino]-1,3-thiazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70363593 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Amino-1,3-thiazole-4-carboxylic acid, N-BOC protected | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-BROMO-2-[(HYDROXYIMINO)METHYL]-6-METHOXYPHENOL](/img/structure/B1332602.png)
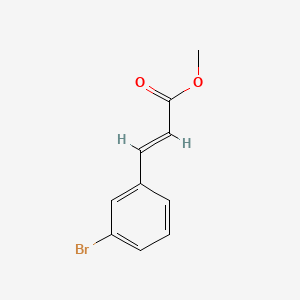
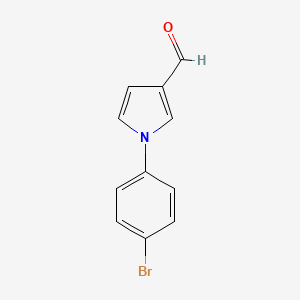
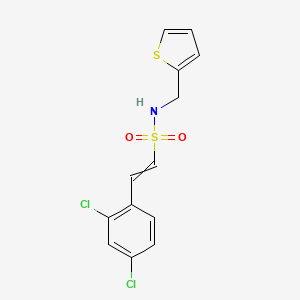



![Methyl 4'-hydroxy[1,1'-biphenyl]-4-carboxylate](/img/structure/B1332660.png)

![2-[(2-Fluorophenyl)methoxy]naphthalene-1-carbaldehyde](/img/structure/B1332671.png)
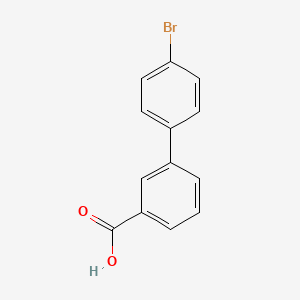
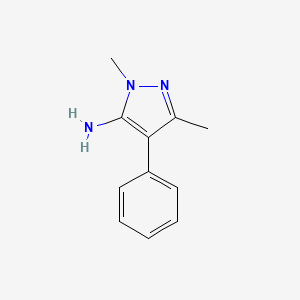
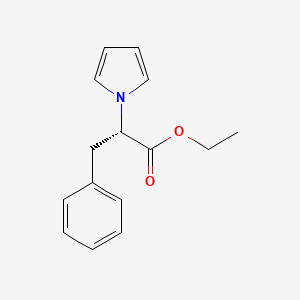
![5-{[(2-Methyl-1,3-thiazol-4-YL)methyl]thio}-1,3,4-thiadiazol-2-amine](/img/structure/B1332682.png)
